Lachnone A
Overview
Description
Lachnone A is presumed to be a chromone derivative, a class of compounds known for their diverse biological activities and presence in various natural sources. Chromones are a significant focus of synthetic and medicinal chemistry due to their complex structures and potent biological functionalities.
Synthesis Analysis
The synthesis of chromone derivatives, including compounds like Lachnone A, often involves strategic approaches to construct the chromone core, followed by further functionalization. A common method for synthesizing chromone lactones, which Lachnone A may resemble, utilizes domino vinylogous aldol-oxa-Michael reactions as key enantioselective steps. These methods are crucial for accessing various natural products with potential biological activities (Broehmer et al., 2011).
Scientific Research Applications
Antifungal Activity : Lachnophyllum lactone, an acetylenic lactone which may be similar to Lachnone A, has shown significant antifungal activity against both human pathogenic and phytopathogenic fungi. However, it also exhibited high toxicity against human keratinocytes (LD50 2 micrograms/ml) (Rahalison et al., 1995).
Antimicrobial Properties : Lachnoisoflavones A and B, which might be related to Lachnone A, demonstrated moderate inhibitory activities against bacteria like Escherichia coli and Klebsiella pneumoniae (Awouafack et al., 2011).
Synthesis and Applications in Natural Product Chemistry : A unified synthetic strategy developed for diversonol and Lachnone C suggests that similar methods might be applicable for Lachnone A. This approach allows for enantioselective access to these natural products, which could be useful in various applications (Broehmer et al., 2011).
Chemical Synthesis : Research on the TMSI-promoted vinylogous Michael addition of siloxyfuran to 2-substituted chromones has led to a general approach for the total synthesis of chromanone lactone natural products like Lachnone C. This could potentially be adapted for Lachnone A synthesis (Liu et al., 2015).
Mild Antituberculosis Activity : Lachnones B and D, possibly related to Lachnone A, mildly inhibited the growth of Mycobacterium tuberculosis, suggesting potential use in treating this infectious disease (Rukachaisirikul et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3,5-dihydroxy-2,7-dimethylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFSMORTDVVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lachnone A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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